molecular formula C9H14O4 B13540771 Methyl3,5-dimethyl-2,4-dioxohexanoate

Methyl3,5-dimethyl-2,4-dioxohexanoate

Cat. No.: B13540771
M. Wt: 186.20 g/mol
InChI Key: VXGOGEZZHCPSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dimethyl-2,4-dioxohexanoate (CAS: 1547268-71-2) is a diketone-containing ester with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . Its structure features two ketone groups at positions 2 and 4, along with methyl substituents at positions 3 and 3. This compound is primarily utilized as a building block in organic synthesis, particularly in coordination chemistry and as an intermediate for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3,5-dimethyl-2,4-dioxohexanoate

InChI

InChI=1S/C9H14O4/c1-5(2)7(10)6(3)8(11)9(12)13-4/h5-6H,1-4H3

InChI Key

VXGOGEZZHCPSGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)C(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethyl-2,4-dioxohexanoate can be achieved through several methods. One common approach involves the regioselective alkylation of methyl 3,5-dioxohexanoate using a cobalt(II) complex. This reaction typically involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of methyl 3,5-dimethyl-2,4-dioxohexanoate may involve large-scale synthesis using similar alkylation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dimethyl-2,4-dioxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dimethyl-2,4-dioxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-2,4-dioxohexanoate involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, while the methyl groups can influence its reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Ethyl 5,5-Dimethyl-2,4-Dioxohexanoate

Molecular Formula : C₁₀H₁₆O₄
Molecular Weight : 200.23 g/mol
Physical Properties :

  • Density: 1.046 g/cm³
  • Boiling Point: 68°C at 0.5 torr
  • Flash Point: 106.7°C

Key Differences :

  • The ethyl ester variant (CAS: 13395-36-3) has a longer alkyl chain (ethyl vs. methyl ester group), resulting in a higher molecular weight and slightly increased lipophilicity (logP ≈ 0.94 vs.
  • Applications :
    • Widely studied in coordination chemistry for forming nickel(II) complexes with aroylhydrazones, as confirmed by X-ray crystallography and NMR .
    • Analyzed via reverse-phase HPLC using a Newcrom R1 column, with mobile phases containing acetonitrile and phosphoric acid .

Methyl 2-Butyl-3,5-Dioxohexanoate

Molecular Formula : C₁₁H₁₈O₄
Molecular Weight : 214.26 g/mol
Key Differences :

  • The presence of a butyl group at position 2 increases molecular weight and logP (1.51), suggesting higher lipophilicity compared to methyl 3,5-dimethyl-2,4-dioxohexanoate .
  • Applications :
    • Acts as a precursor in synthetic organic chemistry, particularly in reactions requiring electrophilic diketone intermediates.

Methyl 2-Hexenoate

Molecular Formula : C₇H₁₂O₂
Molecular Weight : 128.17 g/mol
Key Differences :

  • A simpler ester lacking diketone groups, leading to applications in flavorings and fragrances rather than coordination chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point logP Applications References
Methyl 3,5-dimethyl-2,4-dioxohexanoate C₉H₁₄O₄ 186.21 Not reported ~0.94* Organic synthesis, coordination
Ethyl 5,5-dimethyl-2,4-dioxohexanoate C₁₀H₁₆O₄ 200.23 68°C (0.5 torr) 0.94 Metal complexes, HPLC analysis
Methyl 2-butyl-3,5-dioxohexanoate C₁₁H₁₈O₄ 214.26 Not reported 1.51 Synthetic intermediates
Methyl 2-hexenoate C₇H₁₂O₂ 128.17 Not reported ~1.5 Flavors, fragrances

*Estimated based on structural analogs.

Research Findings and Functional Insights

  • Coordination Chemistry: Ethyl 5,5-dimethyl-2,4-dioxohexanoate forms stable nickel(II) complexes due to its β-diketone structure, which chelates metal ions via the enolate form . The methyl analog may exhibit similar behavior but with altered solubility and steric effects.
  • Reactivity: The diketone groups in methyl 3,5-dimethyl-2,4-dioxohexanoate make it highly electrophilic, suitable for condensations and nucleophilic additions. In contrast, methyl 2-hexenoate’s unsaturated ester structure favors addition reactions .
  • Safety: While ethyl 5,5-dimethyl-2,4-dioxohexanoate has a moderate flash point (106.7°C), compounds like 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexyne () are explosive, highlighting the importance of functional groups in hazard profiles.

Biological Activity

Methyl 3,5-dimethyl-2,4-dioxohexanoate (CAS Number: 29736-80-9) is an organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and applications in various fields, particularly in medicinal chemistry and enzyme studies.

Structural Characteristics

Methyl 3,5-dimethyl-2,4-dioxohexanoate is characterized by the presence of two keto groups at the 3rd and 5th positions of the hexanoate chain. This structural arrangement contributes to its lipophilicity (Log P ≈ 1.37), indicating a capacity to permeate biological membranes, which may enhance its bioavailability for therapeutic applications.

Biological Activity

The biological activity of methyl 3,5-dimethyl-2,4-dioxohexanoate is primarily linked to its role in organic synthesis and potential medicinal applications. Key areas of interest include:

  • Enzyme Interactions : The compound has been studied for its interactions with various enzymes, particularly in dynamic kinetic resolution and enzymatic reduction processes. These interactions suggest that it may serve as a substrate or inhibitor in biochemical pathways.
  • Pharmacokinetics : Research indicates that the compound's structural features could influence its pharmacokinetic properties, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

  • Enzymatic Studies : In enzyme studies, methyl 3,5-dimethyl-2,4-dioxohexanoate has been utilized to explore dynamic kinetic resolutions. These studies demonstrate the compound's potential as a chiral building block in asymmetric synthesis .
  • Biochemical Pathways : Interaction studies have focused on the compound's biochemical pathways and its role in pharmacological applications. Its ability to participate in enzymatic reactions highlights its significance in medicinal chemistry.
  • Comparative Analysis : A comparison with similar compounds reveals that methyl 3,5-dimethyl-2,4-dioxohexanoate stands out due to its specific arrangement of functional groups. The following table summarizes some related compounds:
Compound NameMolecular FormulaUnique Features
Methyl 5-methyl-2,4-dioxohexanoateC₈H₁₄O₄Additional methyl group at position five
Ethyl 2,4-dioxo-5-methylhexanoateC₉H₁₆O₄Ethyl ester variant with a longer carbon chain
Methyl 5,5-dimethyl-2,4-dioxohexanoateC₉H₁₆O₄Two methyl groups at position five
Ethyl 5-methyl-2,4-dioxohexanoateC₉H₁₆O₄Ethyl ester form with similar dioxo structure

This comparative analysis highlights how the unique structural features of methyl 3,5-dimethyl-2,4-dioxohexanoate contribute to its diverse reactivity and application potential in organic synthesis and biochemical research.

Q & A

Basic Research Questions

Q. What HPLC conditions are recommended for analyzing methyl 3,5-dimethyl-2,4-dioxohexanoate in complex mixtures?

  • Methodological Answer : Reverse-phase (RP) HPLC using a Newcrom R1 column (or equivalent) with a mobile phase of acetonitrile (MeCN), water, and 0.1% phosphoric acid is effective for separation. For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid. Gradient elution (e.g., 10–90% MeCN over 20 minutes) can resolve impurities. This method is scalable for preparative purification .

Q. How can methyl 3,5-dimethyl-2,4-dioxohexanoate be synthesized and purified for laboratory use?

  • Methodological Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous routes for ethyl esters (e.g., condensation reactions with aroylhydrazides) suggest using esterification of the corresponding dihydroxyhexanoic acid under acidic catalysis. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dioxo and ester groups.
  • ¹H NMR : Look for singlet peaks corresponding to methyl groups (δ 1.0–1.2 ppm) and ester methoxy protons (δ 3.7–3.9 ppm). Multiplicity patterns in the δ 2.5–3.5 ppm range can confirm the diketone structure.
  • LC-MS : Confirm molecular weight ([M+H]+ at m/z 201.23) and assess purity .

Advanced Research Questions

Q. How can researchers design nickel(II) coordination complexes using methyl 3,5-dimethyl-2,4-dioxohexanoate derivatives?

  • Methodological Answer : Condense the ester with aromatic hydrazides (e.g., benzohydrazide) to form aroylhydrazone ligands. React the ligand with Ni(II) salts (e.g., NiCl₂) in ammonia-saturated ethanol to form complexes. Characterize using X-ray diffraction (for crystal structure) and ¹H NMR to confirm coordination-induced shifts (~δ 9.0 ppm for NH₃ protons in NiL1∙NH₃) .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : If NMR signals overlap (e.g., methyl vs. diketone protons), use 2D NMR (COSY, HSQC) to assign peaks. For ambiguous IR assignments, compare with computational spectra (DFT-based vibrational analysis). Cross-validate purity via elemental analysis and high-resolution MS .

Q. How does steric hindrance from the 3,5-dimethyl groups influence reactivity in nucleophilic addition reactions?

  • Methodological Answer : The bulky methyl groups restrict access to the diketone carbons, favoring selective reactions at less hindered sites (e.g., ester carbonyl). Kinetic studies under varying temperatures (25–60°C) and solvents (THF vs. DMF) can quantify steric effects. Monitor progress via in-situ FTIR or HPLC .

Q. Can computational modeling predict the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ester hydrolysis or nucleophilic attacks. Compare computed activation energies with experimental yields to validate predictions. Software like Gaussian or ORCA is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.